molecular formula C14H10BrI B8383868 2-Bromo-7-iodo-9,10-dihydrophenanthrene

2-Bromo-7-iodo-9,10-dihydrophenanthrene

Cat. No. B8383868
M. Wt: 385.04 g/mol
InChI Key: SPYAIVPADDTVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096795B2

Procedure details

9.5 g (27.9 mmol) of 2-iodo-9,10-dihydrophenanthrene are dissolved in 40 ml of trimethyl phosphate, and a solution of 2 ml (39 mmol) of bromine in 10 ml of trimethyl phosphate is added dropwise at 20° C. After 90 min, the batch is added to ice-water, excess bromine is reduced by addition of sodium hydrogensulfite soln., and the precipitated product is filtered off with suction, taken up in toluene, washed with sat. sodium hydrogen-carbonate soln. and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is recrystallised from heptane/toluene, giving 2-bromo-7-iodo-9,10-dihydrophenanthrene as colourless crystals.
Name
2-iodo-9,10-dihydrophenanthrene
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][CH2:5][C:4]=2[CH:3]=1.[Br:16]Br.S([O-])(O)=O.[Na+]>P(OC)(OC)(OC)=O>[Br:16][C:9]1[CH:10]=[CH:11][C:12]2[C:13]3[C:4](=[CH:3][C:2]([I:1])=[CH:15][CH:14]=3)[CH2:5][CH2:6][C:7]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
2-iodo-9,10-dihydrophenanthrene
Quantity
9.5 g
Type
reactant
Smiles
IC1=CC=2CCC3=CC=CC=C3C2C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
P(=O)(OC)(OC)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, and the precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with sat. sodium hydrogen-carbonate soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from heptane/toluene

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC=2CCC3=CC(=CC=C3C2C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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